molecular formula C9H12N2O3S B14837768 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide

3-Cyclopropoxy-5-methylpyridine-2-sulfonamide

Cat. No.: B14837768
M. Wt: 228.27 g/mol
InChI Key: VIYDVCYAOUIFKM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-methylpyridine with a sulfonamide reagent under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific industrial methods are typically developed by chemical manufacturing companies and may not be publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

3-Cyclopropoxy-5-methylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit certain enzymes or proteins by binding to their active sites. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are necessary to fully understand its molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-5-methylpyridine-2-sulfonamide include other sulfonamide derivatives such as:

  • 5-Cyclopropoxy-2-methylpyridine-3-sulfonamide
  • Sulfonimidates
  • Sulfoximines

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a cyclopropoxy group, a methyl group, and a sulfonamide group attached to a pyridine ring. This unique structure may confer specific chemical and biological properties that are not present in other sulfonamide derivatives .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-6-4-8(14-7-2-3-7)9(11-5-6)15(10,12)13/h4-5,7H,2-3H2,1H3,(H2,10,12,13)

InChI Key

VIYDVCYAOUIFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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